

A Technical Overview of m-PEG12-DBCO: Properties and Structure

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Compound of Interest		
Compound Name:	m-PEG12-DBCO	
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This document provides a concise technical summary of the key physicochemical properties of **m-PEG12-DBCO**, a bifunctional linker molecule widely utilized in bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Molecular Data

The fundamental properties of **m-PEG12-DBCO** are its molecular formula and corresponding molecular weight. These values are crucial for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.

Property	Value
Molecular Formula	C44H66N2O14
Molecular Weight	847.00 g/mol [1][2]

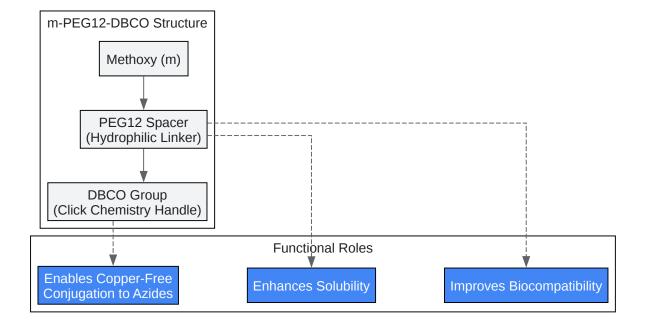
Chemical Structure and Functionality

m-PEG12-DBCO is comprised of three key components: a methoxy (m) cap, a hydrophilic 12-unit polyethylene glycol (PEG12) spacer, and a dibenzocyclooctyne (DBCO) group.



- m-PEG12 Spacer: The PEG spacer is a linear, flexible, and hydrophilic chain that enhances
 the solubility and bioavailability of the molecule it is attached to. It also provides spatial
 separation between the conjugated moieties, minimizing steric hindrance.
- DBCO Group: The DBCO moiety is a strained alkyne that readily participates in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
 This allows for the efficient and specific covalent linkage to azide-containing molecules under mild, biocompatible conditions.[1][2]

This combination of features makes **m-PEG12-DBCO** a valuable tool for linking a molecule of interest to a biological target. For instance, in the context of PROTACs, it can serve as the linker connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein slated for degradation.[1]



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Figure 1. Logical relationship of the functional components of **m-PEG12-DBCO**.



Experimental Protocols: Determination of Molecular Weight

The molecular weight of **m-PEG12-DBCO** is typically determined and confirmed using mass spectrometry, a standard analytical technique in chemical synthesis and quality control.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: A dilute solution of the **m-PEG12-DBCO** sample is prepared in a suitable volatile solvent, such as acetonitrile or methanol, often with the addition of a small amount of formic acid to promote ionization.
- Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
- Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]+, [M+Na]+).
- Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
- Data Interpretation: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion of m-PEG12-DBCO. The molecular weight is then calculated from the observed m/z value.

This protocol represents a generalized workflow. Specific instrument parameters, such as voltages, temperatures, and gas flow rates, are optimized for the specific mass spectrometer being used.

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References

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